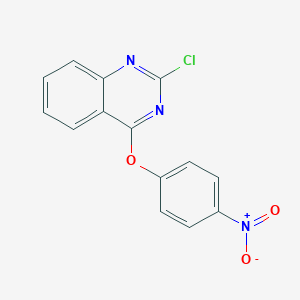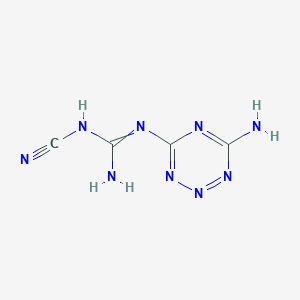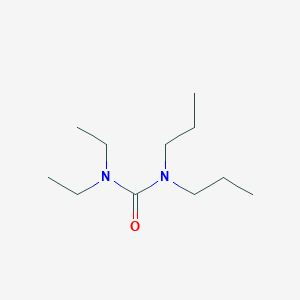![molecular formula C19H40N2O2 B14597576 4-{[3-(Dodecylamino)propyl]amino}butanoic acid CAS No. 60595-54-2](/img/structure/B14597576.png)
4-{[3-(Dodecylamino)propyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(Dodecylamino)propyl]amino}butanoic acid is an organic compound with the molecular formula C19H40N2O2. It contains a carboxylic acid group, two secondary amine groups, and a long dodecyl chain. This compound is of interest due to its unique structure, which combines hydrophilic and hydrophobic properties, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Dodecylamino)propyl]amino}butanoic acid typically involves a multi-step process. One common method starts with the reaction of dodecylamine with 3-chloropropylamine to form 3-(dodecylamino)propylamine. This intermediate is then reacted with succinic anhydride to yield the final product, this compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(Dodecylamino)propyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-{[3-(Dodecylamino)propyl]amino}butanoic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the study of membrane proteins and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism of action of 4-{[3-(Dodecylamino)propyl]amino}butanoic acid involves its interaction with biological membranes. The dodecyl chain inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, making it useful in drug delivery and as an antimicrobial agent. The compound may also interact with specific molecular targets, such as membrane proteins, affecting their function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)butanoic acid: Similar structure but with dimethyl groups instead of the dodecyl chain.
3-Aminobutanoic acid: Lacks the dodecyl chain and has a simpler structure.
4-Aminobutanoic acid:
Uniqueness
4-{[3-(Dodecylamino)propyl]amino}butanoic acid is unique due to its long hydrophobic dodecyl chain combined with hydrophilic amine and carboxylic acid groups. This amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and drug delivery systems .
Eigenschaften
CAS-Nummer |
60595-54-2 |
|---|---|
Molekularformel |
C19H40N2O2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
4-[3-(dodecylamino)propylamino]butanoic acid |
InChI |
InChI=1S/C19H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-13-18-21-16-12-14-19(22)23/h20-21H,2-18H2,1H3,(H,22,23) |
InChI-Schlüssel |
IHDQYHVFSNRZRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCCNCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14597499.png)

![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)

![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)







